molecular formula C23H23NO4 B2771408 3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid CAS No. 2360159-36-8

3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid

Cat. No.: B2771408
CAS No.: 2360159-36-8
M. Wt: 377.44
InChI Key: QBRDSRKDEKMXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid” is a chemical compound. It is related to other compounds such as “®-1- (((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid” and "(S)-1- (((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid" .

Scientific Research Applications

Synthesis and Chemical Properties

Protected 3-haloazetidines, including derivatives similar to 3-But-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid, are key intermediates in medicinal chemistry. They are synthesized in a gram-scale strain-release reaction and used to prepare high-value azetidine-3-carboxylic acid derivatives, demonstrating the compound's role in drug development and chemical synthesis (Ji, Wojtas, & Lopchuk, 2018).

Applications in Peptide Synthesis

Azetidine-2-carboxylic acid (Aze) analogs, closely related to the compound , have been synthesized for use in peptide synthesis. These analogs serve as tools for studying the influence of conformation on peptide activity, highlighting the compound's significance in understanding peptide structure and function (Sajjadi & Lubell, 2008).

Role in Fluorescent Labeling

The fluorenylmethyloxycarbonyl (Fmoc) group, a key component of the compound, has been utilized in the synthesis of fluorescent probes. This application is crucial for bioimaging and tracking the distribution of compounds in biological systems, offering insights into the cellular uptake and dynamics of various substances (Szafrański, Kasza, Kępczyński, & Cegła, 2015).

Utility in Organic Synthesis

The compound's structure facilitates its use in complex organic synthesis processes, including asymmetric synthesis of substituted azetidine type α- and β-amino acids. These processes are fundamental for the development of novel pharmaceuticals and enhance our understanding of asymmetric synthesis techniques (Enders & Gries, 2005).

Protection of Hydroxy-Groups

The Fmoc group, integral to the compound's structure, is employed for the protection of hydroxy-groups in peptide synthesis. This application is vital for the synthesis of peptides and nucleoside derivatives, facilitating the production of complex molecules without undesired side reactions (Gioeli & Chattopadhyaya, 1982).

Properties

IUPAC Name

3-but-3-enyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-2-3-12-23(21(25)26)14-24(15-23)22(27)28-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h2,4-11,20H,1,3,12-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRDSRKDEKMXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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